molecular formula C17H21N3O3 B12876634 4-Morpholinepropanamide, alpha-methyl-N-(3-phenyl-5-isoxazolyl)- CAS No. 86683-57-0

4-Morpholinepropanamide, alpha-methyl-N-(3-phenyl-5-isoxazolyl)-

Katalognummer: B12876634
CAS-Nummer: 86683-57-0
Molekulargewicht: 315.37 g/mol
InChI-Schlüssel: ZTKNDRDEXTUPOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholinepropanamide, alpha-methyl-N-(3-phenyl-5-isoxazolyl)- involves multiple steps, including the formation of the morpholine ring, the attachment of the propanamide group, and the incorporation of the isoxazole ring. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Morpholinepropanamide, alpha-methyl-N-(3-phenyl-5-isoxazolyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

4-Morpholinepropanamide, alpha-methyl-N-(3-phenyl-5-isoxazolyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Morpholinepropanamide, alpha-methyl-N-(3-phenyl-5-isoxazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-Morpholinepropanamide, alpha-methyl-N-(3-phenyl-5-isoxazolyl)- include other morpholine derivatives, propanamide derivatives, and isoxazole-containing compounds.

Uniqueness

The uniqueness of 4-Morpholinepropanamide, alpha-methyl-N-(3-phenyl-5-isoxazolyl)- lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

86683-57-0

Molekularformel

C17H21N3O3

Molekulargewicht

315.37 g/mol

IUPAC-Name

2-methyl-3-morpholin-4-yl-N-(3-phenyl-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C17H21N3O3/c1-13(12-20-7-9-22-10-8-20)17(21)18-16-11-15(19-23-16)14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3,(H,18,21)

InChI-Schlüssel

ZTKNDRDEXTUPOU-UHFFFAOYSA-N

Kanonische SMILES

CC(CN1CCOCC1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.